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Compound of Interest

Compound Name: Methyl 2-Octynoate-d5

Cat. No.: B12370805 Get Quote

Technical Guide: Methyl 2-Octynoate-d5
For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of Methyl 2-Octynoate-d5, a

deuterated analog of the fragrance and flavoring agent, Methyl 2-Octynoate. While specific

experimental data for the d5 variant is limited, this document compiles available information on

the parent compound and outlines the expected properties and potential applications of its

deuterated form, which is of significant interest in metabolic and pharmacokinetic studies.

Chemical Identity and Molecular Structure
Isotopically labeled compounds are powerful tools in drug discovery and metabolic research.

The incorporation of deuterium can alter the pharmacokinetic profile of a molecule and provide

a means for tracing its metabolic fate.

Note: A specific CAS number for Methyl 2-Octynoate-d5 is not publicly available. The

information presented below is based on the structure of the parent compound, Methyl 2-

Octynoate (CAS No. 111-12-6), with a plausible deuteration pattern.

Molecular Structure
The molecular structure of Methyl 2-Octynoate consists of an eight-carbon chain with a methyl

ester at one end and a triple bond at the second carbon position. In Methyl 2-Octynoate-d5, it
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is presumed that five hydrogen atoms on the terminal pentyl group have been replaced by

deuterium atoms. This is a common labeling pattern for enhancing stability in metabolic

studies.

Molecular Formula: C₉H₉D₅O₂

Molecular Weight: 159.24 g/mol (approx.)

Parent Compound: Methyl 2-Octynoate[1][2][3]

Synonyms for Parent Compound: Methyl heptine carbonate, 2-Octynoic acid methyl ester[1][2]

Physicochemical Properties
The following table summarizes the known physicochemical properties of the non-deuterated

Methyl 2-Octynoate. The properties of the d5 variant are expected to be very similar, with a

slight increase in molecular weight.

Property
Value (for Methyl 2-
Octynoate)

Reference

CAS Number 111-12-6 [1][2][3]

Molecular Formula C₉H₁₄O₂ [1][2]

Molecular Weight 154.21 g/mol [1][2][3]

Appearance Colorless to pale yellow liquid [1]

Boiling Point 217-220 °C [1]

Density 0.92 g/mL at 25 °C [1]

Refractive Index n20/D 1.446 [1]

Solubility
Insoluble in water; soluble in

oils
[2]

Experimental Protocols and Applications
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Deuterated compounds are primarily used as internal standards in analytical chemistry and to

study the kinetic isotope effect in metabolic pathways.

Potential Synthesis Pathway
The synthesis of Methyl 2-Octynoate-d5 would likely involve the use of deuterated starting

materials. A plausible synthetic route is outlined in the diagram below. This is a conceptual

workflow and would require optimization for laboratory execution.

Starting Materials

Reaction Steps
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Caption: Conceptual synthesis workflow for Methyl 2-Octynoate-d5.

Expected Applications in Research
Metabolic Stability Studies: The carbon-deuterium bond is stronger than the carbon-

hydrogen bond. This can lead to a slower rate of metabolic cleavage, allowing researchers to

investigate the metabolic pathways of the parent compound.

Pharmacokinetic (PK) Studies: The altered metabolic rate can influence the absorption,

distribution, metabolism, and excretion (ADME) profile of the drug candidate.

Internal Standard for Mass Spectrometry: The known mass difference between the

deuterated and non-deuterated compound makes it an excellent internal standard for

quantitative analysis in complex biological matrices.

Logical Relationship of Isotopic Labeling
The use of deuterated compounds in research follows a logical progression from synthesis to

application in various analytical and biological studies.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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